8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
The compound 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic system with a nitrogen atom at position 8 and two oxygen atoms forming a dioxolane ring. Attached to this core is a sulfonyl group linked to a substituted phenyl ring bearing a 2-methylthiazole moiety at the 5-position and a methyl group at the 2-position.
Properties
IUPAC Name |
3-benzyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O3S/c23-15-7-6-14(10-16(15)24)20-25-18(31-26-20)12-27-17-8-9-32-19(17)21(29)28(22(27)30)11-13-4-2-1-3-5-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVXKBRJCDQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its environment and its stability.
Biological Activity
The compound 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a spirocyclic framework combined with a thiazole moiety, which is critical for its biological interactions.
Research indicates that the compound exhibits significant affinity for sigma receptors, particularly σ1 receptors. These receptors are involved in various physiological processes including modulation of neurotransmitter release and neuroprotection.
- Sigma Receptor Binding : The compound has been shown to bind selectively to σ1 receptors with a dissociation constant (K_i) of approximately 5.4 nM, indicating high potency and specificity for this target .
- Neuroprotective Effects : In vitro studies suggest that the compound may exert neuroprotective effects by modulating calcium ion influx and reducing oxidative stress in neuronal cells.
- Antitumor Activity : Preliminary studies have suggested potential antitumor properties through induction of apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.
Pharmacological Effects
The biological activity of the compound has been evaluated in various experimental models:
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to improved cognitive functions and reduced anxiety-like behaviors, possibly due to its action on sigma receptors .
- Cellular Assays : In cultured neuronal cells, the compound has been shown to enhance cell viability under stress conditions, suggesting a protective role against neurodegenerative processes.
Case Study 1: Neuroprotective Properties
A study conducted on rat models assessed the neuroprotective effects of the compound against induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups.
Case Study 2: Antitumor Activity
In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a versatile platform for derivatization. Key structural variations among analogues include:
Research Findings and Implications
- Spirocyclic Core Stability: The 1,4-dioxa-8-azaspiro[4.5]decane system provides conformational rigidity, enhancing metabolic stability compared to non-spirocyclic analogues .
- Impact of Substituents: Electron-withdrawing groups (e.g., fluorine in ) improve binding to hydrophobic enzyme pockets . Bulky aromatic substituents (e.g., quinoline in ) may reduce off-target interactions but lower solubility .
- Synthetic Challenges : Pd-catalyzed couplings () often require stringent anhydrous conditions, whereas SuFEx chemistry () offers milder, scalable routes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane?
- Methodology :
- Start with a spirocyclic precursor (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) and functionalize via sulfonylation using 2-methyl-5-(2-methylthiazol-4-yl)benzenesulfonyl chloride under inert conditions (argon/nitrogen).
- Optimize coupling reactions with polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Q. How to characterize the structural features of this spirocyclic sulfonamide compound?
- Methodology :
- Use ¹H/¹³C NMR to resolve the spirocyclic core and sulfonyl/thiazole substituents. For example, the thiazole proton typically resonates at δ 7.5–8.0 ppm, while spirocyclic methylenes appear as multiplet signals .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
- IR spectroscopy to identify sulfonyl S=O stretches (~1350 cm⁻¹) and thiazole C=N bonds (~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Screen for cytotoxicity using MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines via MTT assays (IC₅₀ values typically reported in µM ranges for related compounds) .
- Assess enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. For example, spirocyclic sulfonamides often target ATP-binding pockets .
Advanced Research Questions
Q. How to optimize synthetic yield and scalability for this compound?
- Methodology :
- Implement continuous flow reactors to enhance reaction efficiency and reduce side products (e.g., via precise temperature/pressure control) .
- Explore catalytic systems (e.g., Pd/C or CuI) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Monitor reaction progress in real-time using in-line FTIR or UV-vis spectroscopy .
Q. How to resolve contradictions in reported biological activity data for similar spirocyclic sulfonamides?
- Methodology :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified thiazole or sulfonyl groups. Compare IC₅₀ values across assays to identify critical substituents .
- Use molecular docking to predict binding modes to targets like carbonic anhydrase or EGFR kinases, correlating computational results with experimental data .
Q. What strategies ensure compound stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Spirocyclic compounds often degrade via hydrolysis of the dioxane ring; stabilize using lyophilization or inert storage (argon atmosphere) .
- Evaluate photostability under ICH Q1B guidelines to assess degradation pathways (e.g., sulfonyl group oxidation) .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff) with purified enzymes .
- Perform kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
